molecular formula C8H12N4O2 B13088969 Methyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate

Methyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B13088969
M. Wt: 196.21 g/mol
InChI Key: SMAWAPKIDISGSM-UHFFFAOYSA-N
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Description

Methyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate is a compound that features a unique combination of a pyrrolidine ring and a triazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in the presence of a base such as sodium ascorbate .

Industrial Production Methods: Industrial production of this compound may involve large-scale click chemistry reactions, utilizing automated reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Methyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and selectivity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Uniqueness: Methyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate is unique due to the combination of the pyrrolidine and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile scaffold in drug discovery and development .

Biological Activity

Methyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in various fields, particularly in medicinal chemistry.

Molecular Structure:

  • IUPAC Name: this compound
  • CAS Number: 1461868-75-6
  • Molecular Formula: C₈H₁₂N₄O₂
  • Molecular Weight: 196.21 g/mol

The compound features a triazole ring which is known for its role in various biological processes. The presence of the pyrrolidine moiety enhances its lipophilicity and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Recent studies have optimized synthetic routes to improve yield and purity without the need for extensive purification methods such as chromatography .

Anticancer Potential

This compound has shown promising anticancer activity in vitro. In a study involving A549 human lung adenocarcinoma cells, the compound demonstrated significant cytotoxic effects at concentrations around 100 µM. Comparisons with standard chemotherapeutic agents like cisplatin revealed that while the compound exhibited some anticancer properties, its efficacy was variable depending on structural modifications .

The biological activity of triazole derivatives is often attributed to their ability to interact with specific protein targets. For instance, molecular docking studies have indicated that triazole compounds can bind effectively within the active sites of enzymes involved in cancer progression . The nitrogen atoms in the triazole ring are crucial for forming hydrogen bonds with amino acid residues in target proteins, facilitating enzyme inhibition.

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for antimicrobial activity. Compounds containing triazole rings have been reported to exhibit broad-spectrum antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were found to be competitive with established antibiotics .

Safety and Toxicity

While promising in terms of efficacy, safety profiles are essential for any potential therapeutic agent. Preliminary toxicity assessments indicate that compounds similar to this compound exhibit low toxicity levels in non-cancerous cell lines. This suggests a favorable therapeutic index; however, comprehensive toxicological studies are warranted to confirm these findings .

Case Studies and Research Findings

StudyFindings
Study on Anticancer Activity Demonstrated significant cytotoxicity against A549 cells with variable efficacy compared to cisplatin .
Antimicrobial Evaluation Showed effective antibacterial properties with MIC values comparable to standard antibiotics .
Docking Studies Revealed strong binding interactions with target proteins via hydrogen bonding facilitated by the triazole ring .

Properties

Molecular Formula

C8H12N4O2

Molecular Weight

196.21 g/mol

IUPAC Name

methyl 1-pyrrolidin-3-yltriazole-4-carboxylate

InChI

InChI=1S/C8H12N4O2/c1-14-8(13)7-5-12(11-10-7)6-2-3-9-4-6/h5-6,9H,2-4H2,1H3

InChI Key

SMAWAPKIDISGSM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=N1)C2CCNC2

Origin of Product

United States

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